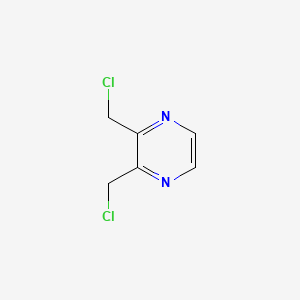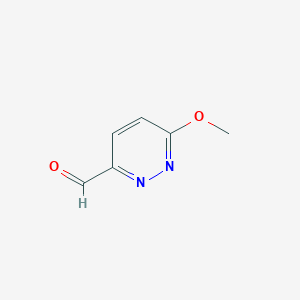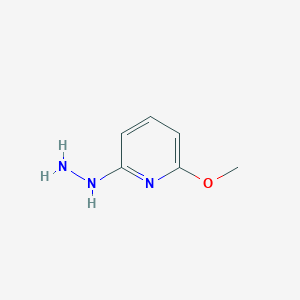![molecular formula C17H16O4 B1317226 Ethyl 2-[(4-formylphenoxy)methyl]benzoate CAS No. 88630-35-7](/img/structure/B1317226.png)
Ethyl 2-[(4-formylphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C17H16O4. It is a benzoate ester derivative, characterized by the presence of a formyl group attached to a phenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 2-[(4-formylphenoxy)methyl]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[(4-carboxyphenoxy)methyl]benzoic acid.
Reduction: Ethyl 2-[(4-hydroxyphenoxy)methyl]benzoate.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-formylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(4-formylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester moiety can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(2-formylphenoxy)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Contains an additional methoxy group on the phenoxy ring.
Ethyl 4-[(2-formylphenoxy)methyl]benzoate: The formyl group is positioned differently on the phenoxy ring.
Uniqueness
Ethyl 2-[(4-formylphenoxy)methyl]benzoate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the formyl group and the nature of the ester moiety contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-formylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-20-17(19)16-6-4-3-5-14(16)12-21-15-9-7-13(11-18)8-10-15/h3-11H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWWPBMDKPEGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532057 |
Source


|
| Record name | Ethyl 2-[(4-formylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88630-35-7 |
Source


|
| Record name | Ethyl 2-[(4-formylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)





